molecular formula C9H7N3O2 B15314941 2-Aminoquinazoline-6-carboxylic acid

2-Aminoquinazoline-6-carboxylic acid

Cat. No.: B15314941
M. Wt: 189.17 g/mol
InChI Key: WNNKMWCVPUPALT-UHFFFAOYSA-N
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Description

2-Aminoquinazoline-6-carboxylic acid is a heterocyclic aromatic compound that features a quinazoline core with an amino group at the second position and a carboxylic acid group at the sixth position. This compound is of significant interest due to its potential biological and pharmaceutical applications, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinazoline-6-carboxylic acid can be achieved through various methods. One efficient approach involves the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . This method uses hydrochloric acid as a mediator and can yield high amounts of the desired product. Another method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoquinazoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are used under conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-Aminoquinazoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminoquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

    Quinazoline: A parent compound with a similar core structure but lacking the amino and carboxylic acid groups.

    Quinazolinone: A derivative with a carbonyl group at the fourth position, exhibiting different biological activities.

    2-Aminoquinazoline: A compound with an amino group at the second position but without the carboxylic acid group.

Uniqueness: 2-Aminoquinazoline-6-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

2-aminoquinazoline-6-carboxylic acid

InChI

InChI=1S/C9H7N3O2/c10-9-11-4-6-3-5(8(13)14)1-2-7(6)12-9/h1-4H,(H,13,14)(H2,10,11,12)

InChI Key

WNNKMWCVPUPALT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1C(=O)O)N

Origin of Product

United States

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